![molecular formula C18H17N3O2S B5588158 2-(4-oxo-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-3(4H)-yl)-N-phenylacetamide](/img/structure/B5588158.png)
2-(4-oxo-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-3(4H)-yl)-N-phenylacetamide
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Overview
Description
This compound is a derivative of thienopyrimidines, which are heterocyclic compounds containing a thiophene ring fused to a pyrimidine ring . Thiophene is a 5-membered ring consisting of four carbon atoms and one sulfur atom .
Molecular Structure Analysis
The molecular structure of this compound can be represented by the SMILES stringO=C (O)C (CC)SC1=NC=NC (S2)=C1C3=C2CCCC3
. The empirical formula is C14H16N2O2S2
and the molecular weight is 308.42
. Physical And Chemical Properties Analysis
This compound is a solid at room temperature . More detailed physical and chemical properties are not available in the current resources.Scientific Research Applications
- The 5,6,7,8-tetrahydrobenzothienopyrimidine nucleus in this compound resembles adenosine. Researchers have explored its potential as an adenosine mimic, which could have implications in various biological processes, including neurotransmission and immune response .
- Some studies suggest that derivatives of this compound exhibit antitumor effects. Researchers have investigated their potential as novel anticancer agents, although further studies are needed to validate their efficacy .
- A related N-acyltriazolopiperazine derivative has been studied as a neurokinin-3 receptor antagonist. This receptor is involved in regulating sex hormones, making it a potential therapeutic target for hormone-related disorders .
- Several P2X7 antagonists derived from this compound have been explored as drug candidates. P2X7 receptors are involved in inflammation, and modulating their activity could be relevant for conditions like rheumatoid arthritis and neuropathic pain .
Adenosine Mimic
Anticancer Properties
Neurokinin-3 Receptor Antagonist
P2X7 Antagonists for Inflammation
Mechanism of Action
Safety and Hazards
properties
IUPAC Name |
2-(4-oxo-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-3-yl)-N-phenylacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17N3O2S/c22-15(20-12-6-2-1-3-7-12)10-21-11-19-17-16(18(21)23)13-8-4-5-9-14(13)24-17/h1-3,6-7,11H,4-5,8-10H2,(H,20,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MLDHOTDJUUHWDH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(C1)C3=C(S2)N=CN(C3=O)CC(=O)NC4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-oxo-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-3-yl)-N-phenylacetamide |
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